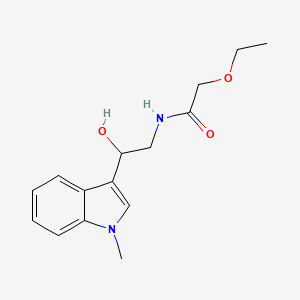

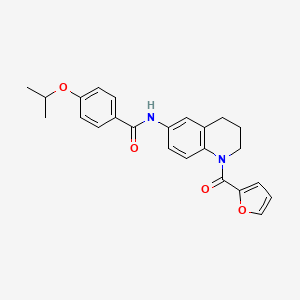

![molecular formula C16H12ClNO3S B2733400 Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate CAS No. 380348-15-2](/img/structure/B2733400.png)

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate” is a compound that belongs to the class of benzothiazoles . Benzothiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . They have been used in the design and development of new compounds for various therapeutic applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and varies depending on the specific substituents attached to the benzothiazole ring . Molecular docking studies have shown that these compounds can exhibit good binding interactions with certain receptors, suggesting their potential as drug candidates .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For instance, they have been found to exhibit potent inhibitory activities against certain enzymes . The specific reactions and their outcomes can depend on the particular structure and substituents of the benzothiazole derivative.

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their specific structure and substituents . Parameters for Lipinski’s rule of 5, which are often linked to the pharmacokinetic and metabolic behaviors of a compound in the body, have been calculated for some benzothiazole derivatives .

科学的研究の応用

Antioxidant Activity

Thiazole derivatives, including those with a benzo[d]thiazol-2-ylmethyl structure, have been found to exhibit antioxidant activity . These compounds can act as free radical scavengers, helping to protect cells from oxidative stress .

Anti-inflammatory Activity

Compounds with a benzo[d]thiazol-2-ylmethyl structure have been synthesized and evaluated for their anti-inflammatory properties . In particular, derivatives with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties have shown significant COX-1 and COX-2 inhibition .

Antimicrobial Activity

Thiazoles, including benzo[d]thiazol-2-ylmethyl derivatives, have been found to have antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral activity . They can inhibit the replication of certain viruses, offering potential for the development of new antiviral therapies .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . They can inhibit the growth of certain cancer cells, making them potential candidates for the development of new anticancer drugs .

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity . They can protect neurons from damage, offering potential for the treatment of neurodegenerative diseases .

Anticonvulsant Activity

Thiazole derivatives have been evaluated for their anticonvulsant activities . Certain derivatives have shown promising results, indicating their potential use in the treatment of epilepsy .

Quorum Sensing Inhibitors

Some benzo[d]thiazole derivatives have been found to inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density in bacteria. Inhibitors of this system can prevent bacteria from coordinating certain behaviors, including the formation of biofilms .

作用機序

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, a process that bacteria use for cell-cell communication and to coordinate behaviors such as biofilm formation and virulence production .

将来の方向性

Benzothiazole derivatives represent a promising class of compounds for the development of new drugs. Future research could focus on designing and synthesizing new benzothiazole derivatives with improved pharmacological profiles, as well as further investigating their mechanisms of action and potential therapeutic applications .

特性

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)20-10-16(19)21-9-15-18-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTNJGFJJIYZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

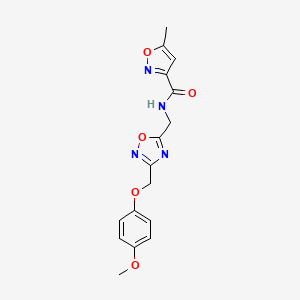

![[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2733317.png)

![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)

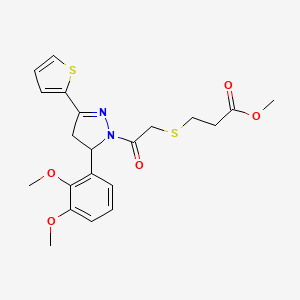

![N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2733321.png)

![1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2733326.png)

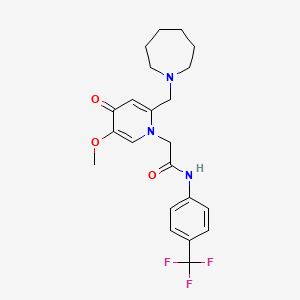

![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2733330.png)

![5-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2733334.png)